Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate
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Overview
Description
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl ester group attached to the imidazole ring, which is substituted with two methyl groups at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives.
Substitution: Imidazole derivatives with substituted functional groups.
Scientific Research Applications
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-imidazol-5-yl)acetate: Lacks the methyl groups at positions 1 and 4.
Methyl 2-(1,4-dimethyl-1H-imidazol-2-yl)acetate: Has a different substitution pattern on the imidazole ring.
Uniqueness
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 1 and 4 enhances its stability and reactivity compared to other imidazole derivatives .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(3,5-dimethylimidazol-4-yl)acetate |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)10(2)5-9-6/h5H,4H2,1-3H3 |
InChI Key |
CBYTXUZNJYRMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C)CC(=O)OC |
Origin of Product |
United States |
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